N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline

Catalog No.
S12529701
CAS No.
M.F
C10H12BrFN2
M. Wt
259.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline

Product Name

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline

IUPAC Name

N-(azetidin-3-ylmethyl)-3-bromo-4-fluoroaniline

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

InChI

InChI=1S/C10H12BrFN2/c11-9-3-8(1-2-10(9)12)14-6-7-4-13-5-7/h1-3,7,13-14H,4-6H2

InChI Key

NWLLWEMRMFLAGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CNC2=CC(=C(C=C2)F)Br

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline is an organic compound characterized by its unique structure, which includes an azetidine ring, a bromine atom, and a fluorine atom attached to an aniline backbone. The molecular formula for this compound is C11H12BrFN2, with a molecular weight of approximately 259.1 g/mol. The presence of the azetidine moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Typical of anilines and substituted aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further electrophilic substitutions on the aromatic ring.
  • Nucleophilic Substitution: The azetidine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Reduction Reactions: The aniline group can be reduced to form amines or other derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline exhibits potential biological activity, particularly as a modulator of various biological processes. Preliminary studies suggest that compounds with similar structures may interact with specific receptors or enzymes, influencing pathways related to cell proliferation and apoptosis. The azetidine ring may enhance its binding affinity to biological targets due to its three-dimensional conformation.

The synthesis of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Bromination: The introduction of a bromine atom can be performed using brominating agents such as N-bromosuccinimide in appropriate solvents.
  • Fluorination: The fluorine atom is introduced via electrophilic fluorination methods, often utilizing reagents like Selectfluor.
  • Final Coupling: The azetidine moiety is then coupled with the aromatic system through nucleophilic substitution.

These synthetic routes are essential for producing the compound in sufficient purity and yield for further study.

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Chemical Probes: In biochemical assays to study enzyme interactions or cellular mechanisms.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

Studies on the interactions of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline with biological targets are crucial for understanding its pharmacological potential. Interaction studies may involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to specific receptors or enzymes.
  • Cellular Assays: To evaluate its effects on cell viability, proliferation, and apoptosis.
  • Molecular Docking Studies: To predict how the compound interacts at a molecular level with target proteins.

These studies will provide insights into the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline. Here are some notable examples:

Compound NameStructureUnique Features
3-BromoanilineC6H6BrNSimple aniline structure, lacks azetidine moiety
4-FluoroanilineC6H6FNContains fluorine but no azetidine or bromine
N-(2-Azetidinyl)anilineC10H12N2Similar azetidine ring but lacks halogen substituents

The uniqueness of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline lies in its combination of both halogen substituents and an azetidine ring, which may confer distinct biological activities compared to these similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

258.01679 g/mol

Monoisotopic Mass

258.01679 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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